molecular formula C16H17N3O4S B13414128 (7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B13414128
M. Wt: 347.4 g/mol
InChI Key: ZAIPMKNFIOOWCQ-MHSSMOFYSA-N
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Description

The compound (7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic molecule with significant importance in various scientific fields This compound is known for its unique bicyclic structure, which includes a beta-lactam ring fused with a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6-aminopenicillanic acid with phenylacetyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group in the beta-lactam ring can be reduced to form hydroxyl derivatives.

    Substitution: The phenylacetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Acyl chlorides or anhydrides are used in the presence of a base like pyridine.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new biochemical assays.

Medicine

Medically, the compound is explored for its potential as an antibiotic due to its beta-lactam structure, which is known to inhibit bacterial cell wall synthesis.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of bacterial cell wall synthesis. The beta-lactam ring interacts with penicillin-binding proteins, preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity. This leads to cell lysis and ultimately, bacterial death.

Comparison with Similar Compounds

Similar Compounds

    Penicillin G: Another beta-lactam antibiotic with a similar mechanism of action but different side chains.

    Amoxicillin: A beta-lactam antibiotic with an additional hydroxyl group, enhancing its solubility and absorption.

    Cefalexin: A cephalosporin antibiotic with a similar beta-lactam structure but a different bicyclic ring system.

Uniqueness

The uniqueness of (7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid lies in its specific combination of functional groups and its bicyclic structure, which provides distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

IUPAC Name

(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15?/m1/s1

InChI Key

ZAIPMKNFIOOWCQ-MHSSMOFYSA-N

Isomeric SMILES

CC1=C(N2C([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O

Origin of Product

United States

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